molecular formula C16H15NO3S B2961681 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid CAS No. 683267-43-8

2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid

Cat. No. B2961681
CAS RN: 683267-43-8
M. Wt: 301.36
InChI Key: WYDKNVDGVABXNQ-UHFFFAOYSA-N
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Description

“2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene . It has been synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents .


Synthesis Analysis

The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid involves several steps. The key starting compound used in the synthesis is 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is then reacted with various reagents to form the desired product .


Molecular Structure Analysis

The molecular structure of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid is complex, with multiple rings and functional groups. The compound contains a tetrahydrobenzo[b]thiophene ring, which is a seven-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid are complex and involve multiple steps. For example, the amino-ester 1 reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing benzo[b]thiophenyl-hydrazonoesters, which are derived from the coupling of 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. The reactivity of these compounds toward nitrogen nucleophiles has been investigated, yielding derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This showcases the compound's versatility in heterocyclic synthesis and its potential as a precursor for various organic compounds (Mohareb et al., 2004).

Luminescent Properties

Studies have also focused on the luminescent properties of complexes formed from benzoic acid derivatives and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids with tris(imidazoline) bases. These complexes exhibit strong blue or blue-green photoluminescence in solution, highlighting their potential application in materials science, particularly in the development of luminescent materials (Osterod et al., 2001).

Anti-inflammatory Applications

The synthesis and evaluation of 5-substituted benzo[b]thiophene derivatives have demonstrated potent anti-inflammatory activity. By converting 5-aminobenzo[b]thiophene-2-carboxylic acid to various C5-substituted benzo[b]thiophenes, researchers have unveiled a class of compounds with significant therapeutic potential (Radwan et al., 2009).

Material Science Applications

The compound and its derivatives have been utilized in the synthesis of novel aromatic saddles, such as tetrabenzo[7]circulene. These compounds have been found to function as p-type semiconductors in thin-film transistors and have shown the ability to cocrystallize with C60, suggesting applications in electronic materials and devices (Gu et al., 2017).

Future Directions

The compound shows promise in the field of cancer research, particularly in the treatment of colorectal cancer . Further optimization of the compound could lead to the development of new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-15(12-9-21-14-8-4-2-5-10(12)14)17-13-7-3-1-6-11(13)16(19)20/h1,3,6-7,9H,2,4-5,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKNVDGVABXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamido)benzoic acid

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